2-(1,3-Benzodioxol-5-yl)pyrrolidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

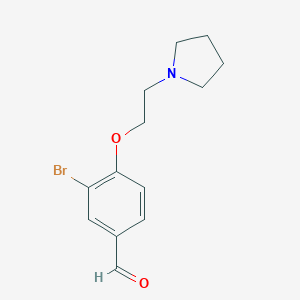

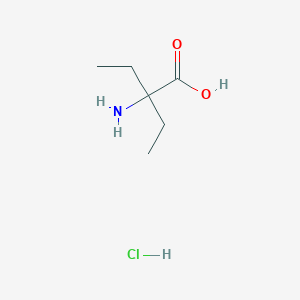

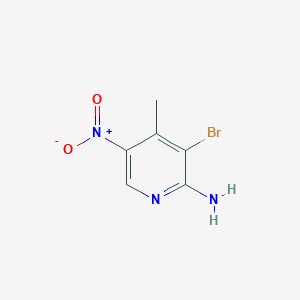

“2-(1,3-Benzodioxol-5-yl)pyrrolidine” is a chemical compound with the empirical formula C11H13NO2 . It is a heterocyclic compound, which means it contains atoms of at least two different elements as members of its rings .

Molecular Structure Analysis

The molecular structure of “2-(1,3-Benzodioxol-5-yl)pyrrolidine” consists of a pyrrolidine ring attached to a benzodioxol group . The molecular weight of this compound is 191.23 .

Physical And Chemical Properties Analysis

“2-(1,3-Benzodioxol-5-yl)pyrrolidine” is a solid compound . It is practically insoluble or insoluble, but it is soluble in ethanol . The flash point is not applicable .

Wissenschaftliche Forschungsanwendungen

-

Anticancer Research

- Summary of Application : A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines .

- Methods of Application : These compounds were synthesized via a Pd-catalyzed C-N cross-coupling .

- Results : The study culminated in the identification of 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .

-

Chemical Synthesis

- Summary of Application : 2-(1,3-Benzodioxol-5-yl)ethylene-1,1,2-tricarbonitrile was prepared from (1,3-benzodioxol-5-ylmethylene)malononitrile and sodium cyanide, followed by oxidation using bromine .

- Methods of Application : A solution of 1 (1.0 g, 5.0 mmol) in DMF (25 mL) was cooled to 5°C followed by dropwise addition of sodium cyanide (0.25g, 5.0 mmol) in water (10 mL) .

- Results : The product was recrystallized from 1:1 toluene:chloroform as deep orange crystals (0.85g, 75%). M.p. 129-131°C (toluene:chloroform, uncorrected) .

-

Neuropharmacology

- Summary of Application : Methylenedioxypyrovalerone (MDPV) is a stimulant of the cathinone class that acts as a norepinephrine–dopamine reuptake inhibitor (NDRI) .

- Methods of Application : It was first developed in the 1960s by a team at Boehringer Ingelheim . Its activity at the dopamine transporter is six times stronger than at the norepinephrine transporter and it is virtually inactive at the serotonin transporter .

- Results : MDPV remained an obscure stimulant until around 2004 when it was reportedly sold as a designer drug .

-

Regulatory Control

- Summary of Application : The Drug Enforcement Administration (DEA) is establishing a specific listing and DEA Controlled Substances Code Number (drug code) for 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one (also known as eutylone or bk-EBDB) in schedule I of the Controlled Substances Act (CSA) .

- Methods of Application : This rule is prompted by a letter dated May 27, 2022, in which the United States government was informed by the Secretariat of the United Nations that eutylone has been added to Schedule II of the Convention on Psychotropic Substances of 1971 (1971 Convention) .

- Results : Eutylone, as a positional isomer of pentylone, has been and continues to be a schedule I controlled substance .

Safety And Hazards

Zukünftige Richtungen

The future directions for “2-(1,3-Benzodioxol-5-yl)pyrrolidine” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications . As with any chemical compound, ongoing research and development are crucial for understanding its properties and potential uses.

Eigenschaften

IUPAC Name |

2-(1,3-benzodioxol-5-yl)pyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-2-9(12-5-1)8-3-4-10-11(6-8)14-7-13-10/h3-4,6,9,12H,1-2,5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDZPAOUCULWED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC3=C(C=C2)OCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80398290 |

Source

|

| Record name | 2-(1,3-benzodioxol-5-yl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-Benzodioxol-5-yl)pyrrolidine | |

CAS RN |

95849-38-0 |

Source

|

| Record name | 2-(1,3-benzodioxol-5-yl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Azepan-1-yl)carbonyl]benzylamine](/img/structure/B113286.png)

![1-[4-(Azetidin-1-ylcarbonyl)phenyl]methanamine](/img/structure/B113287.png)

![(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine](/img/structure/B113301.png)

![3-Bromo-4-[2-(dimethylamino)ethoxy]benzaldehyde](/img/structure/B113313.png)